![molecular formula C20H27IO2 B12813200 [2-(Hydroxymethyl)-4,5-dimethylphenyl]methanol;1-iodo-2,3,4,5-tetramethylbenzene](/img/structure/B12813200.png)
[2-(Hydroxymethyl)-4,5-dimethylphenyl]methanol;1-iodo-2,3,4,5-tetramethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Hydroxymethyl)-4,5-dimethylphenyl]methanol and 1-iodo-2,3,4,5-tetramethylbenzene are organic compounds with distinct chemical structures and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Hydroxymethyl)-4,5-dimethylphenyl]methanol typically involves the reduction of corresponding aldehydes or ketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation .
1-Iodo-2,3,4,5-tetramethylbenzene can be synthesized through the iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2). The reaction is typically conducted under reflux conditions to ensure complete iodination .
Industrial Production Methods
Industrial production of these compounds may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed to achieve high-quality products .
Analyse Des Réactions Chimiques
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3, HNO3, H2O2
Reducing Agents: NaBH4, LiAlH4
Nucleophiles: Amines, thiols
Major Products
Oxidation: Aldehydes, ketones
Reduction: Alcohols, hydrocarbons
Substitution: Amines, thiols derivatives
Applications De Recherche Scientifique
Chemistry
These compounds are used as intermediates in the synthesis of more complex molecules. They serve as building blocks in organic synthesis and are involved in various catalytic processes .
Biology and Medicine
In biological research, these compounds are studied for their potential pharmacological properties. They may act as precursors to bioactive molecules with therapeutic applications .
Industry
In the industrial sector, these compounds are used in the production of specialty chemicals, polymers, and materials with specific properties .
Mécanisme D'action
The mechanism of action of these compounds depends on their chemical structure and the nature of their interactions with other molecules. For example, [2-(Hydroxymethyl)-4,5-dimethylphenyl]methanol may act as a reducing agent, donating electrons to other molecules and undergoing oxidation in the process . 1-Iodo-2,3,4,5-tetramethylbenzene, on the other hand, may participate in substitution reactions where the iodine atom is replaced by other nucleophiles .
Comparaison Avec Des Composés Similaires
Similar Compounds
[2-(Hydroxymethyl)-4,5-dimethylphenyl]methanol: Similar compounds include other hydroxymethyl-substituted phenylmethanols and dimethylphenylmethanols.
1-Iodo-2,3,4,5-tetramethylbenzene: Similar compounds include other iodo-substituted tetramethylbenzenes and halogenated aromatic compounds.
Uniqueness
The uniqueness of these compounds lies in their specific substitution patterns and reactivity. For example, the presence of multiple methyl groups in 1-iodo-2,3,4,5-tetramethylbenzene enhances its reactivity in substitution reactions compared to less substituted analogs .
Propriétés
Formule moléculaire |
C20H27IO2 |
|---|---|
Poids moléculaire |
426.3 g/mol |
Nom IUPAC |
[2-(hydroxymethyl)-4,5-dimethylphenyl]methanol;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C10H13I.C10H14O2/c1-6-5-10(11)9(4)8(3)7(6)2;1-7-3-9(5-11)10(6-12)4-8(7)2/h5H,1-4H3;3-4,11-12H,5-6H2,1-2H3 |
Clé InChI |
JQRBNLJDIKDWAO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C)CO)CO.CC1=CC(=C(C(=C1C)C)C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


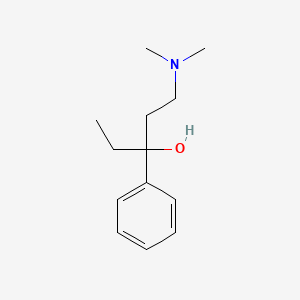
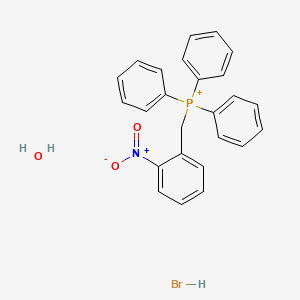
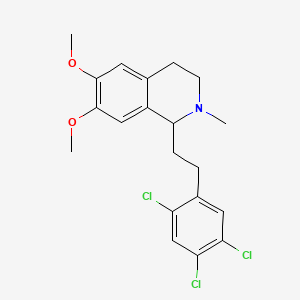
![8-Bromo-acenaphtho[1,2-b]quinoxaline](/img/structure/B12813149.png)
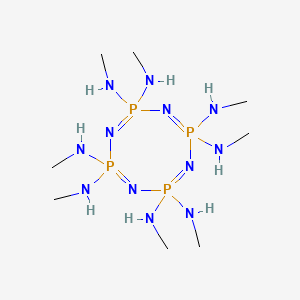
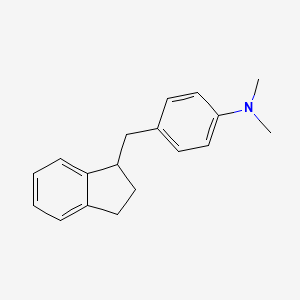


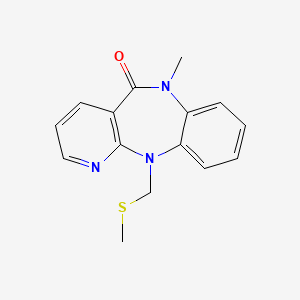


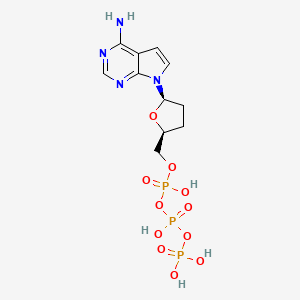
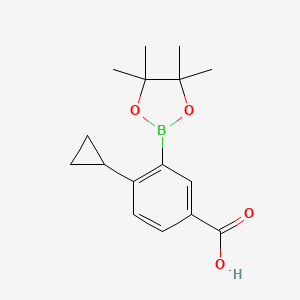
![2-Methoxy-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12813204.png)
